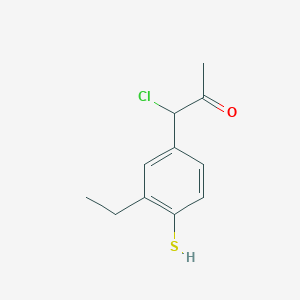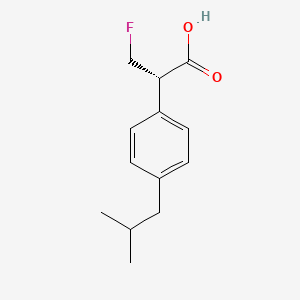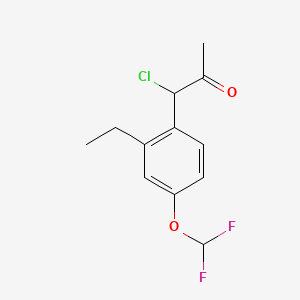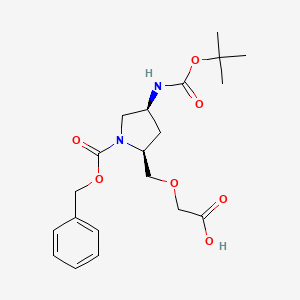
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of propanone, featuring a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring
準備方法
The synthesis of 1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one can be achieved through several routes. One common method involves the Friedel-Crafts alkylation of chloroacetone with 3-ethyl-4-mercaptophenyl benzene in the presence of an aluminum chloride catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroacetone .
Industrial production methods may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is advantageous due to its scalability and efficiency.
化学反応の分析
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions, leading to the formation of amides or thioethers.
Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance reaction rates and yields .
科学的研究の応用
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism by which 1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one exerts its effects depends on its chemical structure. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds or undergo oxidation-reduction reactions. These interactions can modulate various molecular targets and pathways, including enzyme inhibition and signal transduction .
類似化合物との比較
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one: This isomer differs in the position of the ethyl and mercapto groups on the phenyl ring, which can affect its reactivity and biological activity.
Phenylacetone: A simpler analog without the chloro and mercapto groups, used primarily in the synthesis of amphetamines.
1-Phenyl-2-propanone: Another related compound used in organic synthesis and as a precursor for various chemicals.
The unique combination of functional groups in this compound makes it a versatile compound with distinct chemical and biological properties.
特性
分子式 |
C11H13ClOS |
|---|---|
分子量 |
228.74 g/mol |
IUPAC名 |
1-chloro-1-(3-ethyl-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-6-9(4-5-10(8)14)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChIキー |
OJYURSITMOHCGE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C(C(=O)C)Cl)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane hydrochloride](/img/structure/B14033952.png)
![6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B14033953.png)

![{[(2R,3R,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy}({[(2S)-1-oxo-1-(propan-2-yloxy)propan-2-yl]amino})phosphinic acid](/img/structure/B14033958.png)



